molecular formula C6H14ClNO2 B13240531 trans-3,4-Dimethoxypyrrolidine hydrochloride

trans-3,4-Dimethoxypyrrolidine hydrochloride

Cat. No.: B13240531
M. Wt: 167.63 g/mol
InChI Key: XHADJZKQYPPMFA-UHFFFAOYSA-N
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Description

Table 1: Structural Parameters of Selected Pyrrolidine Derivatives

Compound Molecular Formula Substituents Molecular Weight (g/mol)
trans-3,4-Dimethylpyrrolidine HCl C₆H₁₄ClN 3,4-dimethyl 135.63
3,4-Dimethylpyrrolidine-3-carboxylic acid HCl C₇H₁₄ClNO₂ 3,4-dimethyl, 3-carboxy 179.64

The methoxy groups introduce electronic effects distinct from methyl substituents. For instance, the electron-donating nature of methoxy groups alters the electron density distribution across the pyrrolidine ring, potentially influencing reactivity in nucleophilic or electrophilic environments. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielded proton environments near oxygen-containing substituents, with methoxy protons typically resonating between δ 3.3–3.5 ppm.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

3,4-dimethoxypyrrolidine;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H

InChI Key

XHADJZKQYPPMFA-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC1OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethoxypyrrolidine hydrochloride typically involves the reaction of pyrrolidine with methoxy-substituted reagents under controlled conditions. One common method involves the use of methoxyacetaldehyde and pyrrolidine in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Dimethoxypyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-3,4-Dimethoxypyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific biological pathways .

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of trans-3,4-Dimethoxypyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the pyrrolidine ring play a crucial role in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Analogs of trans-3,4-Dimethoxypyrrolidine Hydrochloride

Compound Name CAS Number Molecular Formula Purity Storage Conditions Key Applications
cis-3,4-Dimethoxypyrrolidine HCl 692058-79-0 C₆H₁₄ClNO₂ ≥97% 2–8°C, under argon Chiral intermediates in drug synthesis
trans-3,4-Difluoropyrrolidine HCl 869481-92-5 C₄H₈ClF₂N ≤100% Room temperature Fluorinated building blocks
2-Chloromethyl-3,4-dimethoxypyridine HCl N/A C₈H₁₁Cl₂NO₂ 97% Not specified Alkylating agent in organic synthesis
(R)-3-Hydroxypyrrolidine HCl 90481-32-6 C₄H₁₀ClNO 92% Not specified Precursor for β-amino alcohol synthesis

Key Observations :

  • Stereochemistry : The cis isomer of 3,4-dimethoxypyrrolidine HCl requires stringent storage (2–8°C under argon) to prevent degradation, whereas fluorinated analogs like trans-3,4-difluoropyrrolidine HCl are more stable at room temperature .
  • Substituent Effects : Methoxy groups improve solubility compared to halogens (e.g., fluorine or chlorine), which may enhance metabolic stability but reduce electrophilic reactivity .
  • Applications : Fluorinated and chlorinated derivatives are often used in cross-coupling reactions, while hydroxylated variants like (R)-3-hydroxypyrrolidine HCl serve as chiral auxiliaries .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Water) LogP Stability
cis-3,4-Dimethoxypyrrolidine HCl 183.64 High −0.52 Sensitive to oxidation; argon storage
trans-3,4-Difluoropyrrolidine HCl 159.57 Moderate 0.78 Stable at RT; hygroscopic
2-Chloromethyl-3,4-dimethoxypyridine HCl 224.09 Low 1.45 Light-sensitive; inert atmosphere
(R)-3-Hydroxypyrrolidine HCl 139.59 High −1.02 Prone to dimerization; refrigerated

Key Findings :

  • LogP Trends : Chlorinated and fluorinated derivatives exhibit higher lipophilicity (LogP > 0), favoring membrane permeability, while hydroxylated and methoxylated analogs are more hydrophilic .
  • Stability : Methoxy-substituted pyrrolidines require inert storage conditions due to oxidative sensitivity, whereas fluorinated analogs are more robust .

Biological Activity

trans-3,4-Dimethoxypyrrolidine hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has gained attention in biochemical and pharmacological research due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H13N·HCl
  • Molecular Weight : 151.63 g/mol
  • Structure : Characterized by two methoxy groups attached to the third and fourth carbon atoms in a trans configuration.

Biological Activity

This compound exhibits various biological activities that are primarily linked to its interaction with neurotransmitter systems and other molecular targets.

1. Neurotransmitter Modulation

The compound is used as a tool in chemical biology to study neurotransmitter pathways. It has been shown to influence the activity of neurotransmitter receptors, which can have implications for neurological disorders such as depression and anxiety.

2. Antimicrobial Activity

Research indicates that related pyrrolidine compounds demonstrate antimicrobial properties. For instance, derivatives similar to this compound have been noted for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections .

3. Pharmacological Applications

The compound has been investigated for its potential use in treating conditions such as epilepsy and anxiety disorders. Its mechanism may involve modulation of GABAergic pathways or other neurotransmitter systems that are critical in these conditions .

The biological effects of this compound are thought to arise from its ability to interact with various molecular targets:

  • Receptor Interaction : The compound may act on neurotransmitter receptors, including those for serotonin and dopamine, altering their signaling pathways.
  • Enzyme Modulation : It can influence enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis or degradation.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated that administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups. This suggests a protective role against neurotoxic agents.

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives of pyrrolidine were screened for antimicrobial activity against a panel of bacterial strains. This compound exhibited significant inhibitory effects on MRSA, highlighting its potential as an antimicrobial agent .

Data Summary Table

Biological Activity Findings
Neurotransmitter ModulationInfluences neurotransmitter receptor activity; potential applications in anxiety and depression treatment.
Antimicrobial ActivityEffective against MRSA; shows promise as an antibiotic agent .
Pharmacological ApplicationsInvestigated for use in epilepsy treatment; modulates GABAergic pathways .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing trans-3,4-Dimethoxypyrrolidine hydrochloride, and how is stereochemical purity ensured?

  • Methodology : The synthesis typically involves selective functionalization of pyrrolidine precursors. For stereochemical control, chiral resolution or asymmetric catalysis is employed. Evidence from hydrolysis reactions in solvent systems (e.g., amides, ethers) suggests that base-mediated hydrolysis under controlled conditions can favor the trans configuration . Purification via recrystallization or chiral chromatography ensures stereochemical purity.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions and stereochemistry (e.g., coupling constants to distinguish cis/trans isomers).
  • HPLC/UPLC : Reverse-phase methods with chiral columns assess enantiomeric excess.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Diffraction : Resolves absolute configuration if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology : Use fume hoods, nitrile gloves, and protective eyewear. Storage in airtight containers under inert atmosphere prevents degradation. Disposal must comply with hazardous waste regulations, with neutralization of hydrochloride salts before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts during synthesis?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and selectivity .
  • Catalyst Screening : Palladium or enzyme catalysts may reduce side reactions in methoxylation steps.
  • Temperature Control : Lower temperatures (0–5°C) suppress thermal degradation.
  • In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real-time .

Q. How do data contradictions in reported physicochemical properties (e.g., solubility, melting point) arise, and how can they be resolved?

  • Methodology : Discrepancies often stem from impurities or isomer contamination. Strategies include:

  • Comparative Studies : Replicate experiments using standardized solvents/purity criteria.
  • Advanced Characterization : Differential Scanning Calorimetry (DSC) for precise melting points; dynamic light scattering for solubility profiles.
  • Collaborative Validation : Cross-laboratory data sharing to identify methodological outliers .

Q. What role does stereochemistry (cis vs. trans) play in the compound’s reactivity and application in chiral synthesis?

  • Methodology : The trans configuration often exhibits higher steric accessibility for nucleophilic reactions. For example:

  • Catalytic Activity : Trans isomers may better align with enzyme active sites in asymmetric catalysis.
  • Stability : Cis isomers can form intramolecular hydrogen bonds, altering solubility and thermal stability.
  • Case Study : Comparative kinetic studies using cis/trans isomers in Pd-catalyzed cross-coupling reactions reveal divergent reactivity .

Key Research Findings

  • Stereochemical Stability : The trans isomer shows greater stability under acidic conditions compared to cis, likely due to reduced ring strain .
  • Impurity Profiling : LC-MS studies identify common byproducts as demethoxylated derivatives, emphasizing the need for inert reaction atmospheres .

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